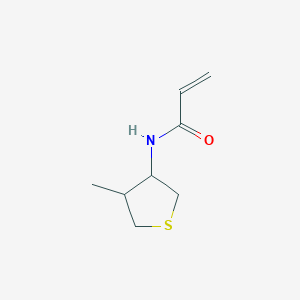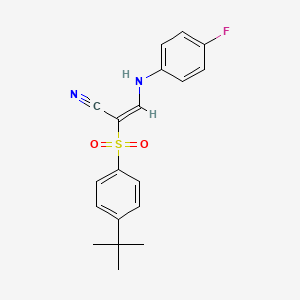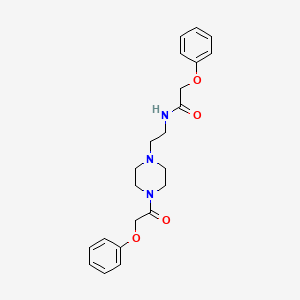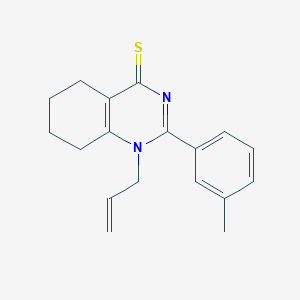
N-(4-Methylthiolan-3-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylthiolan-3-yl)prop-2-enamide, also known as MTMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the family of thiol-containing compounds that have been shown to possess various biological activities.
作用機序
The mechanism of action of N-(4-Methylthiolan-3-yl)prop-2-enamide is not fully understood. However, it has been proposed that N-(4-Methylthiolan-3-yl)prop-2-enamide exerts its biological activity by modulating various signaling pathways. For example, N-(4-Methylthiolan-3-yl)prop-2-enamide has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. N-(4-Methylthiolan-3-yl)prop-2-enamide has also been shown to inhibit NF-κB signaling, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(4-Methylthiolan-3-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(4-Methylthiolan-3-yl)prop-2-enamide has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. In addition, N-(4-Methylthiolan-3-yl)prop-2-enamide has been shown to possess antimicrobial activity by disrupting bacterial cell membranes.
実験室実験の利点と制限
N-(4-Methylthiolan-3-yl)prop-2-enamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has shown promising biological activity against various targets. However, one limitation is that the mechanism of action of N-(4-Methylthiolan-3-yl)prop-2-enamide is not fully understood, which makes it difficult to design experiments to elucidate its biological activity. Another limitation is that the compound has not been extensively tested in vivo, which limits its potential applications.
将来の方向性
There are several future directions for the study of N-(4-Methylthiolan-3-yl)prop-2-enamide. One direction is to elucidate the mechanism of action of the compound. This would provide valuable insights into the biological activity of N-(4-Methylthiolan-3-yl)prop-2-enamide and could lead to the development of more potent analogs. Another direction is to test the compound in animal models to evaluate its efficacy and toxicity. This would provide valuable information on the potential applications of N-(4-Methylthiolan-3-yl)prop-2-enamide in medicinal chemistry. Finally, the synthesis of novel analogs of N-(4-Methylthiolan-3-yl)prop-2-enamide could lead to the development of compounds with improved biological activity and selectivity.
合成法
N-(4-Methylthiolan-3-yl)prop-2-enamide can be synthesized by the reaction of 4-methylthiophenol with propargyl bromide in the presence of a base such as sodium hydride. The reaction yields N-(4-Methylthiolan-3-yl)prop-2-enamide as a yellowish oil that can be purified using column chromatography. The purity of the compound can be confirmed using various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
N-(4-Methylthiolan-3-yl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, anti-inflammatory, and antimicrobial activities. N-(4-Methylthiolan-3-yl)prop-2-enamide has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown promising results. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(4-Methylthiolan-3-yl)prop-2-enamide has also been tested against various bacterial strains and has shown potent antimicrobial activity.
特性
IUPAC Name |
N-(4-methylthiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-3-8(10)9-7-5-11-4-6(7)2/h3,6-7H,1,4-5H2,2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODPAYYAYMCSGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC1NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methylthiolan-3-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2360499.png)
![3-[2-Oxo-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2360500.png)
![N~1~-(4-chlorophenyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2360501.png)






![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
![(Z)-N-[5-[(4-Chlorophenyl)sulfamoyl]-2-pyrrolidin-1-ylphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2360515.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)